2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide 2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477432
InChI: InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol

2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13477432

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide -

Specification

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
IUPAC Name 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8H2,1-2H3
Standard InChI Key OROBEUOHGKIVGF-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
Canonical SMILES CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group substituted with a chlorine atom at the α-carbon, an isopropyl group, and a 4-nitrobenzyl moiety. Its IUPAC name, 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. The nitro group at the para position of the benzyl ring contributes to its electron-withdrawing properties, influencing reactivity and potential interactions with biological targets .

Key Structural Features:

  • Chloroacetamide backbone: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Isopropyl group: Introduces steric bulk, potentially affecting binding affinity in biological systems.

  • 4-Nitrobenzyl moiety: Imparts polarity and stabilizes charge distribution through resonance .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₂O₃
Molecular Weight270.71 g/mol
LogP (Octanol-Water)2.5
Topological Polar Surface Area66.1 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds4

The compound’s moderate lipophilicity (LogP = 2.5) suggests balanced solubility in both aqueous and organic phases, while its polar surface area indicates potential membrane permeability .

Synthesis and Preparation

Synthetic Routes

While no dedicated synthesis for this compound is documented, analogous chloroacetamides are typically prepared via acyl chloride-mediated reactions. A patent describing the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CN111004141A) provides a relevant template :

  • Acylation of Paranitroaniline:

    • React paranitroaniline with chloroacetyl chloride in the presence of a base (e.g., sodium carbonate).

    • Yield: ~90% after purification .

  • Alkylation with Isopropyl Groups:

    • Substitute the methyl group in the intermediate with isopropyl via nucleophilic substitution.

    • Conditions: Dichloromethane, methylating agent (e.g., methyl iodide), alkaline catalyst .

Optimization Challenges

  • Nitro Group Sensitivity: The electron-deficient nitrobenzyl group may necessitate controlled reaction conditions to avoid reduction or side reactions .

  • Steric Hindrance: The isopropyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .

ParameterRecommendationSource
Toxicity ClassificationNot for human/veterinary use
StorageCool, dry place; inert atmosphere
Handling PrecautionsUse PPE; avoid inhalation

Toxicological Data Gaps

  • Acute Toxicity: No LD₅₀ values reported.

  • Mutagenicity: Limited data; related compounds show low genotoxicity in vitro .

Physicochemical and Pharmacokinetic Profile

ADME Properties (Predicted)

ParameterValueImplication
Bioavailability Score0.55Moderate oral absorption
Blood-Brain BarrierLikely permeablePotential CNS activity
CYP450 InhibitionLowReduced drug-drug interactions

Solubility and Stability

  • Aqueous Solubility: ~2.3 mg/L (predicted), necessitating formulation enhancements for therapeutic use .

  • Photostability: Nitro groups may confer sensitivity to UV light, requiring opaque storage .

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